molecular formula C14H24N4O3 B14450498 N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide CAS No. 79692-37-8

N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide

Cat. No.: B14450498
CAS No.: 79692-37-8
M. Wt: 296.37 g/mol
InChI Key: NQUYBZYJBIDUFB-UHFFFAOYSA-N
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Description

N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring and a diethylaminopentane side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrimidine derivative with a diethylaminopentane compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide is unique due to its specific structure, which includes a pyrimidine ring and a diethylaminopentane side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

79692-37-8

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C14H24N4O3/c1-4-18(5-2)8-6-7-10(3)15-13(20)11-9-12(19)17-14(21)16-11/h9-10H,4-8H2,1-3H3,(H,15,20)(H2,16,17,19,21)

InChI Key

NQUYBZYJBIDUFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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